3,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 3 and 4 positions of the benzene ring. Its molecular formula is CHFO, with a molecular weight of approximately 158.10 g/mol . This compound appears as a solid at room temperature and has various applications in organic synthesis and pharmaceutical research.
Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that 3,4-difluorobenzoic acid exhibits biological activity, particularly as a precursor in the synthesis of compounds that target various biological receptors. For instance, it has been used to synthesize derivatives that act as antagonists for melanin-concentrating hormone receptor 1, which is implicated in obesity and metabolic disorders . The compound's fluorine substituents can enhance lipophilicity and bioavailability, making it a valuable scaffold in drug design.
Several methods exist for synthesizing 3,4-difluorobenzoic acid:
3,4-Difluorobenzoic acid finds applications in various fields:
Studies on the interactions of 3,4-difluorobenzoic acid with biological systems have highlighted its potential role in modulating receptor activities. For example, its derivatives have been investigated for their binding affinities to melanin-concentrating hormone receptors, which could lead to therapeutic applications in treating metabolic disorders .
Several compounds share structural similarities with 3,4-difluorobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3-Difluorobenzoic Acid | Fluorine at positions 2 and 3 | Different reactivity due to fluorine positioning |
3-Fluorobenzoic Acid | One fluorine atom at position 3 | Simpler structure; less sterically hindered |
4-Fluorobenzoic Acid | One fluorine atom at position 4 | Similar reactivity but different physical properties |
2,5-Difluorobenzoic Acid | Fluorine at positions 2 and 5 | Potentially different biological activities |
Each of these compounds exhibits unique properties and reactivities influenced by the position and number of substituents on the benzene ring. The presence of two fluorine atoms on adjacent carbons in 3,4-difluorobenzoic acid enhances its lipophilicity and biological activity compared to its analogs.
One of the principal synthetic routes to 3,4-difluorobenzoic acid involves the catalytic decarboxylation of 4,5-difluorophthalic acid derivatives. This method leverages transition metal catalysts to remove carboxyl groups selectively, yielding the desired difluorobenzoic acid isomer.
Copper catalysts have been widely employed for the decarboxylation of 4,5-difluorophthalic derivatives. The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc), which enhance solubility and catalytic efficiency. Acidification of the reaction mixture followed by extraction with solvents like ethyl acetate allows isolation of 3,4-difluorobenzoic acid in good yields.
Besides copper, other metal catalysts such as zinc, cadmium, silver, and nickel have been explored for their catalytic activity in this decarboxylation. Each metal exhibits different catalytic efficiencies and selectivities, influenced by their redox properties and coordination chemistry. Comparative studies indicate that copper remains the most effective catalyst under optimized conditions, though silver and nickel show promise in specific solvent systems.
Solvent choice critically impacts the reaction rate and product yield. N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) are preferred due to their high polarity and ability to stabilize catalytic intermediates. Studies demonstrate that NMP often leads to higher conversion rates and cleaner product profiles, while DMAc can be advantageous in terms of catalyst solubility and recyclability.
Temperature and catalyst loading are key parameters for optimizing decarboxylation. Elevated temperatures (typically 150–200°C) accelerate the reaction but must be balanced against potential side reactions and decomposition. Catalyst loading studies reveal that moderate amounts of copper catalyst (5–10 mol%) provide optimal turnover without excessive metal waste. Lower catalyst loadings reduce cost but may require longer reaction times.
An alternative synthesis involves bromomethylation of 3,4-difluorotoluene derivatives followed by nucleophilic substitution. For example, 2-bromomethyl-3,4-difluorobenzoic acid can be prepared by bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions (60–80°C). The bromomethyl intermediate then undergoes substitution with sodium thiophenate or other nucleophiles to yield functionalized derivatives.
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid is a key intermediate synthesized via nucleophilic substitution of the bromomethyl derivative with sodium thiophenate. This reaction proceeds efficiently in ethyl acetate at room temperature with yields up to 96.2%. The product is purified by aqueous washes, activated carbon treatment, and solvent removal under reduced pressure.
Property | Value |
---|---|
Molecular Formula | C7H4F2O2 |
Molecular Weight | 158.10 g/mol |
Physical State (20°C) | Solid |
Purity | >98% (by Gas Chromatography) |
CAS Registry Number | 455-86-7 |
IUPAC Name | Benzoic acid, 3,4-difluoro- |
InChIKey | FPENCTDAQQQKNY-UHFFFAOYSA-N |
The molecular structure features a benzene ring substituted with two fluorine atoms at positions 3 and 4 and a carboxylic acid group at position 1. The presence of fluorine atoms influences acidity, lipophilicity, and reactivity, making this compound valuable in medicinal chemistry and materials science.
Hydrogen NMR spectra of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid show characteristic aromatic proton signals consistent with fluorine substitution patterns. The presence of fluorine atoms causes splitting and shifts due to coupling effects, aiding structural confirmation.
HPLC analysis confirms the purity and identity of synthesized 3,4-difluorobenzoic acid derivatives. Chromatograms exhibit sharp peaks with retention times corresponding to the target compounds, supporting high purity levels (>95%).
The copper-catalyzed decarboxylation method provides an efficient and scalable route to 3,4-difluorobenzoic acid, with solvent and catalyst optimization significantly improving yields and selectivity.
Alternative metal catalysts offer potential for greener and more cost-effective processes, though further research is needed to match copper’s efficacy.
Functionalization via bromomethyl intermediates expands the chemical space of 3,4-difluorobenzoic acid derivatives, enabling synthesis of key pharmaceutical intermediates such as baloxavir precursors.
The compound’s unique electronic properties due to fluorine substitution make it a valuable building block in drug design and materials chemistry.
Parameter | Optimal Range/Condition | Notes |
---|---|---|
Catalyst | Copper (Cu) | 5–10 mol% loading preferred |
Alternative Catalysts | Zn, Cd, Ag, Ni | Lower efficiency than Cu |
Solvent | N-Methylpyrrolidone (NMP), Dimethylacetamide | NMP generally superior |
Temperature | 150–200°C | Higher temp increases rate |
Reaction Time | Variable (hours) | Depends on catalyst loading |
Product Isolation | Acidification + Ethyl acetate extraction | Standard workup |
Figure 1: Chemical structure of 3,4-difluorobenzoic acid showing fluorine substitutions at positions 3 and 4.
Figure 2: Hydrogen NMR spectrum of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid illustrating aromatic proton splitting patterns.
Figure 3: HPLC chromatogram confirming the purity of synthesized 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.
This article consolidates authoritative information from patents, chemical databases, and research literature, providing a comprehensive overview of 3,4-difluorobenzoic acid synthesis, properties, and applications without reliance on unreliable sources.
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